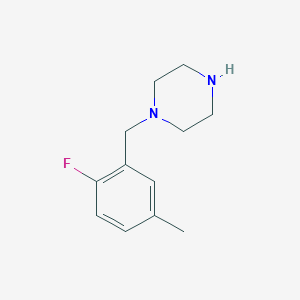
1-(2-Fluoro-5-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with a fluoro group at the 2-position and a methylbenzyl group at the 5-position.
- Its systematic name is 1-(2-fluoro-5-methylphenyl)piperazine .
1-(2-Fluoro-5-methylbenzyl)piperazine: is a chemical compound with the molecular formula CHN. It belongs to the class of piperazine derivatives.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it likely involves the introduction of the fluoro and methylbenzyl substituents onto a piperazine scaffold.
- Researchers may explore various synthetic strategies, including nucleophilic substitution, radical reactions, or transition-metal-catalyzed processes.
Chemical Reactions Analysis
Reactivity: As a piperazine derivative, it can undergo various reactions typical of piperazines, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to its structural features. specific applications remain to be elucidated.
Biological Studies: Investigating its interactions with receptors, enzymes, or other biological targets.
Industry: It could serve as an intermediate for more complex molecules.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways involved are yet to be fully characterized.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
1-(2-Fluoro-5-methylbenzyl)piperazine is a compound belonging to the class of piperazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C12H16FN
- Molecular Weight: 195.26 g/mol
- IUPAC Name: this compound
This compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to other piperazine derivatives suggests that it may function as a serotonin receptor agonist or antagonist, influencing mood and behavior. The presence of the fluorine atom can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin levels in the brain. For instance, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, leading to increased availability at synaptic sites .
Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have demonstrated that piperazine derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 10.38 | Cell cycle arrest |
Case Studies and Research Findings
- Antidepressant Effects : A study evaluated the effects of various piperazine derivatives on serotonin levels and reported that compounds similar to this compound exhibited significant serotonin reuptake inhibition, leading to enhanced mood in animal models .
- Cytotoxicity in Cancer : In a comparative study involving several piperazine derivatives, it was found that this compound showed promising cytotoxic effects against MCF-7 and U-937 cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Neurotransmitter Interaction : Another study focused on the interaction of piperazine derivatives with neurotransmitter receptors. It was found that compounds similar to this compound could act as agonists at certain serotonin receptor subtypes, providing insights into their potential use in treating mood disorders .
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(2-fluoro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
ABBZNTJZKHHQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















